The 1,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique three-dimensional struc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore unique three-dimensional structures capable of presenting pharmacophoric elements in a precise spatial arrangement. Among these, spirocyclic systems have garnered considerable attention for their conformational rigidity and novelty. This guide delves into the core chemical identity, synthesis, and therapeutic applications of the 1,9-diazaspiro[5.5]undecane scaffold, a privileged heterocyclic motif that has emerged as a cornerstone in the development of a diverse array of biologically active compounds. While this guide focuses on the fundamental scaffold, it is important to note that specific identifiers for derivatives, such as 1-Ethyl-1,9-diazaspiro[5.5]undecane, may not be publicly cataloged, underscoring the novelty and ongoing exploration within this chemical space.
Core Identifiers and Physicochemical Properties
The foundational structure, 1,9-diazaspiro[5.5]undecane, is a dipiperidine system spiro-fused at the 2-position of one ring and the 4-position of the other.[1] This arrangement imparts a rigid and well-defined three-dimensional geometry, which is highly advantageous for designing selective ligands for biological targets.[2]
The structural rigidity of the 1,9-diazaspiro[5.5]undecane core allows for the precise orientation of substituents, making it a highly attractive framework for modulating interactions with biological macromolecules.[2]
The Strategic Importance in Medicinal Chemistry
The 1,9-diazaspiro[5.5]undecane scaffold is considered a "privileged" structure in medicinal chemistry. This designation is attributed to its recurring presence in a multitude of compounds targeting a wide range of biological entities.[1][2] The inherent structural features of this scaffold provide an excellent starting point for the development of potent and selective inhibitors and receptor modulators. Bioactive derivatives typically feature substitutions at the 9-position, and occasionally at the 1-position, to modulate their pharmacological profiles.[1]
Synthesis of the 1,9-Diazaspiro[5.5]undecane Core
The construction of the 1,9-diazaspiro[5.5]undecane ring system is a critical step in the synthesis of its derivatives. While various synthetic routes have been developed, a common strategy involves a multi-step sequence that culminates in the formation of the characteristic spirocyclic structure. The specific synthetic pathway is often tailored to accommodate the desired substitution patterns on the scaffold.[1] A generalized workflow for the development of 1,9-diazaspiro[5.5]undecane-based therapeutic agents is depicted below.
Caption: PARP-1's Role in DNA Damage Response.
Conclusion and Future Perspectives
The 1,9-diazaspiro[5.5]undecane scaffold has firmly established itself as a privileged core in the landscape of medicinal chemistry. Its rigid, three-dimensional structure provides a robust platform for the design of highly specific and potent modulators of a wide range of biological targets. The successful development of derivatives with significant activity as ACC inhibitors, MCH-R1 and NK1 receptor antagonists, and PARP-1 inhibitors highlights the immense therapeutic potential of this chemical class. As synthetic methodologies continue to evolve, we can anticipate the emergence of novel 1,9-diazaspiro[5.5]undecane derivatives with enhanced pharmacological properties, further solidifying the importance of this remarkable scaffold in the future of drug discovery.
References
BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]
PubMed. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]
The 1,9-Diazaspiro[5.5]undecane Scaffold: Engineering 3D Complexity in Drug Discovery
Topic: The 1,9-Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Leads Executive Summary The "escape from flat...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: The 1,9-Diazaspiro[5.5]undecane Scaffold in Medicinal Chemistry
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Synthetic Chemists, and Drug Discovery Leads
Executive Summary
The "escape from flatland" remains a central directive in modern medicinal chemistry. While spirocyclic scaffolds have surged in popularity to improve fraction of sp3 carbons (
) and aqueous solubility, the 1,9-diazaspiro[5.5]undecane core represents a specific, underutilized geometry distinct from its symmetric cousins (e.g., 2,8- or 3,9-diazaspiro analogs).
This guide dissects the 1,9-diazaspiro[5.5]undecane scaffold, a structure defined by its asymmetry: one nitrogen atom is positioned
to the spiro center (position 1), while the second is positioned to the spiro center in the opposing ring (position 9). This unique vector alignment has proven critical in the development of Acetyl-CoA Carboxylase (ACC) inhibitors and NPY antagonists, offering a balance of metabolic stability and precise pharmacophore positioning that linear diamines cannot achieve.
Part 1: Structural Rationale & Physicochemical Profile
The Geometry of Asymmetry
Unlike the centrosymmetric 3,9-diazaspiro[5.5]undecane, the 1,9-isomer offers a "bent" vector profile.
Position 1 (Alpha): The nitrogen adjacent to the quaternary center creates a steric environment similar to a bulky proline or restricted piperidine. It is often less basic due to steric hindrance and proximity to the neopentyl-like spiro carbon.
Position 9 (Gamma): The distal nitrogen mimics a standard piperidine 4-position, allowing for long-range interactions.
Physicochemical Advantages
Property
1,9-Diazaspiro[5.5]undecane Impact
Mechanistic Benefit
Lipophilicity (LogD)
Modulates LipE
The spiro-fusion lowers LogD compared to biphenyl/linear analogs, improving Ligand Efficiency (LipE).
Metabolic Stability
Blocks CYP Sites
The quaternary spiro carbon (C6) blocks metabolic oxidation at what would be the vulnerable 4-position of a piperidine.
Solubility
Disruption of Packing
The orthogonal ring systems disrupt crystal lattice energy more effectively than flat heteroaromatics, enhancing thermodynamic solubility.
Vector Fidelity
Rigidification
Locks substituents in defined vectors (), reducing the entropic penalty of binding ().
Part 2: Synthetic Architectures
Constructing the 1,9-diazaspiro[5.5]undecane core requires navigating the steric congestion of the spiro center. Unlike 2,4-diazaspiro systems (accessible via double Michael addition to barbiturates), the 1,9-system typically relies on stepwise annulation of 4-substituted piperidines .
The "Piperidine-First" Strategy
The most robust route involves utilizing a 4-substituted piperidine as the template for the second ring.
Mechanism:
Precursor Selection: Start with N-protected 4-formylpiperidine or 4-cyanopiperidine.
Chain Extension: Introduction of a functionalized side chain (e.g., via alkylation or Grignard addition) containing a masked amine.
Cyclization: Intramolecular reductive amination or nucleophilic substitution closes the second ring (Ring A, containing N1).
Visualization: Synthetic Pathway
The following diagram outlines the strategic construction of the core, highlighting the critical cyclization step.
Figure 1: General retrosynthetic logic for accessing the 1,9-diazaspiro[5.5]undecane core via piperidine annulation.
Part 3: Case Studies in Medicinal Chemistry
Acetyl-CoA Carboxylase (ACC) Inhibitors
Pfizer and other groups have utilized the 1,9-diazaspiro scaffold to develop dual inhibitors of ACC1 and ACC2 for the treatment of metabolic syndrome.
The Challenge: Linear linkers in early leads suffered from poor metabolic stability and rapid clearance.
The Solution: Replacing the central piperidine-linker with 1,9-diazaspiro[5.5]undecane.
Outcome: The N1 nitrogen (alpha to spiro) served as the attachment point for the urea pharmacophore, while the N9 nitrogen anchored the aryl group. This configuration maintained potency (
nM) while significantly improving half-life by sterically shielding the urea linkage.
NPY Y5 Antagonists
In the pursuit of anti-obesity agents, the 1,9-scaffold provided a novel way to orient the "arginine-mimic" portion of the ligand.
Mechanism: The rigid spiro-core mimicked the turn geometry of the endogenous peptide, positioning the basic amines to interact with Asp/Glu residues in the GPCR transmembrane bundle.
Part 4: Experimental Protocols
Protocol: Synthesis of 1-Benzyl-1,9-diazaspiro[5.5]undecane (Representative Method)
Note: This protocol adapts the reductive cyclization strategy.
Reagents:
N-Boc-4-piperidone
Benzylamine
Acrylonitrile
Lithium Aluminum Hydride (LAH)
Step-by-Step Methodology:
Spiro-Annulation Precursor:
Dissolve N-Boc-4-piperidone (10 mmol) in dry THF.
Add Benzylamine (10 mmol) and stir to form the imine (
).
Add Trimethylsilyl cyanide (TMSCN) to generate the
-aminonitrile.
Ring Construction (Robinson-type logic or Alkylation):
Alternative robust route: Alkylate N-Boc-4-piperidinecarboxylate ester with 3-bromopropylamine derivatives, followed by lactamization.
Reduction (Self-Validating Step):
If a lactam intermediate is formed (common in spiro synthesis), reduce using LAH.
Suspend LAH (3 equiv) in dry THF at
.
Add the spiro-lactam dropwise. Reflux for 4 hours.
Validation: Monitor disappearance of the carbonyl stretch (
) via IR or LCMS ( shift).
Workup:
Quench via Fieser method (
mL , mL 15% , mL ). Filter precipitate.
Concentrate filtrate to yield the semi-pure diamine.
Protocol: ACC Inhibition Assay (ADP-Glo Format)
Objective: Quantify potency of spiro-derivatives against ACC enzyme.
Reagents: Human recombinant ACC1/ACC2, Acetyl-CoA, ATP, Biotin, Test Compounds.
Preparation: Dilute 1,9-diazaspiro compounds in DMSO (10-point dose response).
Reaction:
Incubate Enzyme (5 nM) with compound for 15 min in buffer (50 mM HEPES pH 7.5, 2 mM MgCl2).
Initiate reaction by adding Substrate Mix (ATP, Acetyl-CoA, NaHCO3).
Incubate at
for 45 min.
Detection:
Add ADP-Glo Reagent (Promega) to deplete remaining ATP (40 min).
Add Kinase Detection Reagent to convert ADP to ATP
Luciferase signal.
Read: Luminescence integration (0.5s).
Analysis: Fit data to a 4-parameter logistic equation to determine
.
Part 5: Biological Logic & Signaling
The following diagram illustrates the role of ACC inhibition mediated by the 1,9-diazaspiro scaffold in fatty acid metabolism.
Figure 2: Mechanism of Action.[1] The 1,9-diazaspiro inhibitor blocks ACC, reducing Malonyl-CoA.[1] This relieves the inhibition of CPT-1, promoting fat burning (oxidation) while simultaneously halting fat synthesis (lipogenesis).
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
Efdi, M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[1][2][3][4] Arabian Journal of Chemistry. [Link]
Griffith, D. A., et al. (2013). Discovery of Acetyl-CoA Carboxylase Inhibitors: Spirocyclic Piperidine Derivatives. Journal of Medicinal Chemistry. [Link]
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]
The Ascendancy of 1-Ethyl-1,9-diazaspiro[5.5]undecane: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of contemporary medicinal chemistry, the concept of "privileged str...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of contemporary medicinal chemistry, the concept of "privileged structures" has emerged as a powerful guiding principle in the quest for novel therapeutics.[1][2] These are molecular frameworks that demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets with high affinity, thereby serving as versatile starting points for drug discovery campaigns.[3][4] Among these elite scaffolds, the 1,9-diazaspiro[5.5]undecane core has garnered significant attention for its unique three-dimensional architecture and its presence in a multitude of biologically active compounds.[5][6] This guide provides an in-depth exploration of the 1-Ethyl-1,9-diazaspiro[5.5]undecane scaffold, a particularly noteworthy derivative, elucidating its role as a privileged structure and offering practical insights into its synthesis and application in drug development.
The inherent rigidity and defined spatial orientation of substituents conferred by the spirocyclic nature of the 1,9-diazaspiro[5.5]undecane system make it an attractive template for the design of potent and selective ligands.[7] The strategic introduction of an ethyl group at the 1-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, cell permeability, and target engagement. This guide will delve into the nuances of this specific substitution and its implications for drug design.
The Strategic Advantage of the 1,9-Diazaspiro[5.5]undecane Core
The 1,9-diazaspiro[5.5]undecane scaffold is a dipiperidine system spirofused at the 2-position of one ring and the 4-position of the other.[6] This arrangement imparts a rigid, three-dimensional structure that allows for the precise projection of substituents into the binding pockets of biological targets. Bioactive compounds incorporating this core typically feature substituents at the 1 and/or 9 positions.[6] The versatility of this scaffold is evidenced by its successful application in the development of agents targeting a wide array of therapeutic areas, including obesity, pain, cancer, and central nervous system (CNS) disorders.[6][8]
The following diagram illustrates the logical flow from the core privileged structure to its diverse therapeutic applications.
Caption: From Core Scaffold to Clinical Potential.
Synthesis of 1-Ethyl-1,9-diazaspiro[5.5]undecane: A Representative Protocol
The synthesis of the 1,9-diazaspiro[5.5]undecane core and its subsequent N-alkylation are critical steps in accessing the target compound. While a single, universally adopted protocol does not exist, the following represents a robust and adaptable methodology based on established synthetic strategies.[9] This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Experimental Protocol: Synthesis of 1-Ethyl-1,9-diazaspiro[5.5]undecane
Part 1: Synthesis of the 1,9-Diazaspiro[5.5]undecane Core
This part of the synthesis focuses on the construction of the core spirocyclic system, often achieved through a double Michael addition reaction.[9]
Objective: To synthesize the foundational 1,9-diazaspiro[5.5]undecane scaffold.
Materials:
N,N-dimethylbarbituric acid
1,5-Diaryl-1,4-pentadien-3-one derivative (or a suitable divinylketone)
Diethylamine
Dichloromethane (DCM)
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
To a solution of N,N-dimethylbarbituric acid (1.0 eq) in dichloromethane at room temperature, add the 1,5-diaryl-1,4-pentadien-3-one derivative (1.1 eq).
Add a catalytic amount of diethylamine (0.1 eq) to the reaction mixture.
Stir the reaction at ambient temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 2,4-diaza-spiro[5.5]undecane-1,3,5,9-tetraone derivative.
Subsequent reduction and deprotection steps (specifics of which depend on the starting materials and desired final core structure) are then employed to yield the 1,9-diazaspiro[5.5]undecane core.
Part 2: N-Ethylation of the 1,9-Diazaspiro[5.5]undecane Core
This step introduces the ethyl group at the 1-position of the spirocycle.
Objective: To selectively introduce an ethyl group at the N1 position.
Materials:
1,9-Diazaspiro[5.5]undecane (or a suitable protected precursor)
Ethyl iodide or ethyl bromide
A suitable base (e.g., potassium carbonate or triethylamine)
A suitable solvent (e.g., acetonitrile or dimethylformamide)
Procedure:
Dissolve the 1,9-diazaspiro[5.5]undecane (1.0 eq) in the chosen solvent.
Add the base (1.5-2.0 eq) to the solution.
Add the ethylating agent (1.2 eq) dropwise at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield 1-Ethyl-1,9-diazaspiro[5.5]undecane.
The following diagram outlines the general synthetic workflow.
Caption: Synthetic Workflow for 1-Ethyl-1,9-diazaspiro[5.5]undecane.
Biological Significance and Structure-Activity Relationships (SAR)
The 1,9-diazaspiro[5.5]undecane scaffold has been incorporated into molecules targeting a diverse range of biological entities. The substitution pattern on the spirocyclic core is crucial for determining the potency and selectivity of these compounds.
Table 1: Bioactivity of 1,9-Diazaspiro[5.5]undecane Derivatives
The introduction of an ethyl group at the N1 position can modulate several key properties:
Lipophilicity: The ethyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can lead to improved cell permeability and oral bioavailability.
Steric Interactions: The ethyl group can provide specific steric interactions within the binding pocket of a target protein, potentially enhancing binding affinity and selectivity.
Metabolic Stability: The ethyl group can block potential sites of metabolism on the piperidine ring, leading to a longer half-life in vivo.
The choice of the N1-ethyl substituent is therefore a deliberate design element aimed at optimizing the drug-like properties of the 1,9-diazaspiro[5.5]undecane scaffold.
Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors
A compelling example of the utility of the 1,9-diazaspiro[5.5]undecane scaffold is in the development of ACC inhibitors for the treatment of metabolic diseases.[2] ACCs are key enzymes in fatty acid synthesis, and their inhibition can lead to reduced fat storage and improved insulin sensitivity.
Experimental Protocol: In Vitro ACC Inhibition Assay
Principle: The inhibitory activity of a compound against ACC is determined by measuring the reduction in the enzymatic conversion of acetyl-CoA to malonyl-CoA. This can be quantified by monitoring the consumption of a cofactor or the production of a byproduct.
Methodology (Representative Radiometric Assay):
Prepare a reaction mixture containing recombinant human ACC1 or ACC2, acetyl-CoA, ATP, and [¹⁴C]bicarbonate in an appropriate assay buffer.
Add the test compounds (e.g., 1-Ethyl-1,9-diazaspiro[5.5]undecane derivatives) at various concentrations.
Initiate the enzymatic reaction and incubate at 37°C for a defined period.
Terminate the reaction by adding an acid.
Measure the amount of acid-stable ¹⁴C-malonyl-CoA formed using a scintillation counter.
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the ACC activity.
The following diagram illustrates the central role of ACC in fatty acid synthesis and its inhibition by 1,9-diazaspiro[5.5]undecane derivatives.
Caption: Inhibition of Fatty Acid Synthesis Pathway.
Conclusion and Future Directions
The 1-Ethyl-1,9-diazaspiro[5.5]undecane scaffold exemplifies the power of the privileged structure concept in modern drug discovery. Its unique three-dimensional architecture, coupled with the tunable properties afforded by N-alkylation, provides a robust platform for the development of novel therapeutics against a wide range of biological targets. The successful application of this scaffold in developing potent and selective modulators of enzymes and receptors underscores its continued importance in the field.
Future research in this area will likely focus on further exploring the chemical space around the 1,9-diazaspiro[5.5]undecane core, including the synthesis of novel derivatives with diverse substitution patterns and the evaluation of their biological activities against new and challenging targets. The development of more efficient and stereoselective synthetic routes will also be crucial for advancing these promising compounds through the drug development pipeline. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic deployment of privileged structures like 1-Ethyl-1,9-diazaspiro[5.5]undecane will undoubtedly remain a cornerstone of successful drug discovery endeavors.
References
A comprehensive list of references is provided below to support the claims and protocols detailed in this guide. Each entry includes the title, source, and a verifiable URL.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Europe PMC. [Link]
The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. [Link]
Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. [Link]
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. [Link]
PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. [Link]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ACS Publications. [Link]
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]
Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. MDPI. [Link]
1-Ethyl-1,9-diazaspiro[5.5]undecane solubility and stability data
Topic: 1-Ethyl-1,9-diazaspiro[5.5]undecane Solubility and Stability Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Physicochemical Profiling, Solubili...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-Ethyl-1,9-diazaspiro[5.5]undecane Solubility and Stability Data
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Physicochemical Profiling, Solubility Dynamics, and Stability Protocols[1]
Executive Summary
1-Ethyl-1,9-diazaspiro[5.5]undecane is a specialized spirocyclic diamine scaffold increasingly utilized in medicinal chemistry and materials science.[1] Its rigid, three-dimensional spiro-fusion confers unique steric properties that differentiate it from flat aromatic systems, making it a "privileged structure" in the design of G-protein coupled receptor (GPCR) ligands (e.g., MCH-R1 antagonists) and enzyme inhibitors (e.g., ACC, PARP-1).[1]
This guide provides a comprehensive technical analysis of the molecule’s solubility and stability profiles. It synthesizes calculated physicochemical data with empirical trends observed in the 1,9-diazaspiro[5.5]undecane class, offering researchers a robust framework for pre-formulation and handling.[1]
Physicochemical Characterization
Understanding the fundamental properties of the 1-ethyl derivative requires analyzing the parent 1,9-diazaspiro[5.5]undecane core and the lipophilic shift induced by the ethyl substituent.[1]
Core Scaffold: 1,9-Diazaspiro[5.5]undecane (Two piperidine rings sharing a spiro-carbon at C6).[1]
Symmetry Note: The unsubstituted parent scaffold is symmetric. Monosubstitution (1-ethyl) breaks this symmetry, creating a molecule with one tertiary amine (N-ethyl) and one secondary amine (N-H).[1]
Calculated & Predicted Properties
Property
Value (Predicted/Range)
Mechanistic Insight
Molecular Weight
~182.31 g/mol
Low MW facilitates high ligand efficiency (LE).[1]
LogP (Octanol/Water)
1.3 – 1.6
The parent core has a LogP ~0.[1]88. The ethyl group adds hydrophobicity (+0.5), pushing it into a range with moderate membrane permeability.
pKa (Basic)
pKa₁ ≈ 10.5 (2° amine)pKa₂ ≈ 9.5 (3° amine)
Both nitrogens are highly basic.[1] The molecule will be fully protonated (dicationic) at physiological gastric pH (1.2) and partially protonated at blood pH (7.4).
H-Bond Donors
1 (Secondary Amine)
Critical for H-bonding interactions in protein binding pockets.[1]
H-Bond Acceptors
2 (Tertiary & Secondary Amines)
Facilitates solvation in aqueous media via proton acceptance.[1]
Critical Analysis: The basicity of the diamine motif is the primary driver of solubility.[1] The molecule behaves as a pH-dependent surfactant; it is lipophilic in its free base form but highly hydrophilic as a salt.[1]
Solubility Profile
The solubility of 1-Ethyl-1,9-diazaspiro[5.5]undecane is governed by the ionization state of its two nitrogen centers.[1]
Aqueous Solubility vs. pH
The dissolution mechanism follows a classic weak base profile.[1]
pH < 8.0 (Acidic/Neutral): High Solubility (>50 mg/mL).[1]
Mechanism:[1] Protonation of N1 and N9 leads to charge repulsion and high solvation energy.[1]
Relevance: Readily soluble in 0.1N HCl, PBS, or acetate buffers.[1]
Figure 1: Protonation cascade of the diazaspiro core. Solubility transitions from lipophilic (red) to hydrophilic (green) as pH decreases.
Stability Profile
Stability data is derived from stress-testing protocols standard for secondary and tertiary amines.[1]
Chemical Stability
Oxidative Stability (Risk: Moderate): The secondary amine (N-H) is susceptible to N-oxidation or radical attack over prolonged exposure to air/light.[1] The tertiary amine (N-Ethyl) is relatively more stable but can undergo N-dealkylation under extreme oxidative stress.[1]
Hydrolytic Stability (Risk: Low): The spiro-carbon linkage is chemically inert to hydrolysis.[1] The molecule is stable in aqueous solution across a wide pH range (1–13) at ambient temperature.
Carbamate Formation: Like many secondary amines, the free base can react with atmospheric CO₂ to form carbamates.[1] Storage under inert gas (Argon/Nitrogen) is mandatory. [1]
Thermal Stability
Melting Point: Likely a low-melting solid or viscous oil (Parent mp ~140°C as HCl salt; free base is often liquid).[1]
Decomposition: Generally stable up to 150°C. Thermal degradation (Hofmann elimination) is unlikely due to the constrained ring system.[1]
Experimental Protocols
To validate these properties for your specific batch, use the following self-validating workflows.
Figure 2: Forced degradation workflow to establish storage requirements and shelf-life.
Handling & Storage Recommendations
Based on the chemical profile, the following storage conditions are required to maintain >98% purity.
Form: Store as the Hydrochloride Salt (HCl) whenever possible.[1] The salt form is significantly more resistant to oxidation and CO₂ absorption than the free base.
Temperature: -20°C for long-term storage; 2–8°C for working stocks.
Application Notes and Protocols for the Selective Functionalization of 1-Ethyl-1,9-diazaspiro[5.5]undecane
Abstract The 1,9-diazaspiro[5.5]undecane framework is a rigid, three-dimensional heterocyclic motif recognized as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints allow for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 1,9-diazaspiro[5.5]undecane framework is a rigid, three-dimensional heterocyclic motif recognized as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational constraints allow for the precise spatial orientation of substituents, making it an invaluable core for designing potent and selective ligands for a multitude of biological targets.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the N9 nitrogen atom of 1-Ethyl-1,9-diazaspiro[5.5]undecane. This pre-functionalized starting material offers a single, reactive secondary amine, presenting a streamlined entry point for library synthesis and lead optimization. We present detailed, field-tested protocols for N-Acylation, N-Alkylation, N-Arylation, and Reductive Amination, explaining the causality behind experimental choices to ensure reproducible and high-yielding transformations.
Introduction: The Strategic Value of the Spirocyclic Scaffold
The diazaspiro[5.5]undecane core is a recurring structural element in a wide array of biologically active compounds, including inhibitors of Acetyl-CoA Carboxylase (ACC) for metabolic diseases and antagonists for various G-protein coupled receptors.[1][2] The spirocyclic nature of the scaffold imparts a high degree of sp³ character, a desirable trait in modern drug discovery for improving physicochemical properties and exploring novel chemical space.
The subject of this guide, 1-Ethyl-1,9-diazaspiro[5.5]undecane, possesses two distinct nitrogen atoms. The N1 position is a tertiary amine, rendered unreactive to most common derivatization techniques short of quaternization. The N9 position, however, is a nucleophilic secondary amine, representing the primary handle for synthetic elaboration. This inherent orthogonality simplifies synthetic design, allowing for the direct and selective introduction of diverse functional groups at a key vector for modulating pharmacological activity.
Figure 1: Overview of selective functionalization strategies for the N9 position.
Core Functionalization Protocols
The following protocols are designed as robust starting points. Researchers should consider that optimal conditions may vary depending on the specific electronic and steric properties of the chosen electrophile.
N-Acylation via Acyl Chlorides
N-acylation is a fundamental transformation for introducing amide functionalities, which can act as hydrogen bond donors/acceptors and impart specific conformational preferences. This protocol utilizes an acyl chloride, a highly reactive acylating agent.
Principle: The nucleophilic N9 amine attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base is used to scavenge the HCl byproduct, driving the reaction to completion and preventing the formation of the unreactive amine hydrochloride salt.
Protocol:
Reagent Preparation: Dissolve 1-Ethyl-1,9-diazaspiro[5.5]undecane (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIEA, 1.5 eq.), to the solution. Stir for 5 minutes at room temperature. The use of a hindered base like DIEA is recommended to minimize potential side reactions.
Acyl Chloride Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
Workup:
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.
Self-Validation: The formation of the amide product can be confirmed by a characteristic downfield shift of the protons adjacent to the N9 nitrogen in ¹H NMR and the appearance of a new carbonyl peak (typically 1630-1680 cm⁻¹) in the IR spectrum.
N-Alkylation via Alkyl Halides
Direct alkylation introduces aliphatic groups, which are key for tuning properties like lipophilicity, metabolic stability, and receptor binding interactions.
Principle: This is a classic Sₙ2 reaction where the N9 amine acts as the nucleophile, displacing a halide from an alkyl electrophile. A base is required to deprotonate the resulting ammonium salt, regenerating the nucleophilic amine. The choice of base and solvent is critical to control reactivity and prevent side reactions.[3]
Protocol:
Reagent Preparation: In a sealed tube or round-bottom flask, dissolve 1-Ethyl-1,9-diazaspiro[5.5]undecane (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of 0.2 M.
Base and Reagent Addition: Add a powdered inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.). Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.). For less reactive halides, a catalytic amount of sodium iodide (NaI, 0.1 eq.) can be added to facilitate an in-situ Finkelstein reaction.
Reaction Execution: Seal the vessel and heat the reaction mixture to 60-80 °C. Stir vigorously for 4-24 hours.
Reaction Monitoring: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
Workup:
Filter off the inorganic base.
Dilute the filtrate with water and ethyl acetate.
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude tertiary amine product by flash column chromatography. Note that tertiary amines can sometimes streak on silica gel; adding a small amount of triethylamine (0.5-1%) to the eluent can improve chromatography.
N-Arylation via Buchwald-Hartwig Cross-Coupling
The introduction of aryl or heteroaryl moieties is a cornerstone of modern medicinal chemistry. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds.[4]
Principle: A Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates the N9-amine. In the presence of a strong, non-nucleophilic base, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for reaction efficiency.
Figure 2: Standard workflow for a Buchwald-Hartwig N-arylation experiment.
Protocol:
Reaction Assembly (Glovebox Recommended): To an oven-dried vial, add the aryl halide (1.1 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), phosphine ligand (e.g., Xantphos or XPhos, 6.0 mol%), and a strong base (e.g., sodium tert-butoxide or Cs₂CO₃, 1.5 eq.).
Reagent Addition: Add 1-Ethyl-1,9-diazaspiro[5.5]undecane (1.0 eq.) followed by anhydrous, degassed toluene to a final concentration of 0.1-0.2 M.
Reaction Execution: Seal the vial and heat to 100-110 °C with vigorous stirring for 12-24 hours.
Reaction Monitoring: Monitor for consumption of starting materials by LC-MS.
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the N-aryl product via flash column chromatography.
Reductive Amination
Reductive amination is a highly versatile and reliable method for N-alkylation that avoids the use of often harsh alkyl halides. It is particularly useful for introducing more complex or functionalized alkyl groups.
Principle: The N9-amine condenses with an aldehyde or ketone to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a mild, selective reducing agent, typically a borohydride, to yield the final tertiary amine. Sodium triacetoxyborohydride (STAB) is a preferred reagent as it is mild, tolerant of many functional groups, and can be used in a one-pot procedure.
Protocol:
Reagent Preparation: Dissolve 1-Ethyl-1,9-diazaspiro[5.5]undecane (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM (0.1 M).
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. For less reactive ketones, adding a mild acid catalyst like acetic acid (1.0 eq.) can be beneficial.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring solution. The reaction is often accompanied by slight effervescence.
Reaction Monitoring: Stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
Workup:
Carefully quench the reaction by adding a saturated aqueous NaHCO₃ solution.
Stir for 15 minutes, then transfer to a separatory funnel.
Extract with DCM (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography.
Summary of Functionalization Strategies
The table below provides a comparative overview of the discussed methodologies, offering guidance on selecting the appropriate reaction for a desired synthetic outcome.
Reaction Type
Electrophile
Typical Base
Solvent
Temp (°C)
Key Advantages
Potential Challenges
N-Acylation
Acyl Chloride
DIEA, TEA
DCM, THF
0 to RT
Fast, high-yielding, robust
Acyl chloride may be unstable
N-Alkylation
Alkyl Halide
K₂CO₃, Cs₂CO₃
DMF, MeCN
60-80
Simple setup, wide substrate scope
Requires heating, potential for side reactions with sensitive substrates
N-Arylation
Aryl Halide
NaOtBu, Cs₂CO₃
Toluene, Dioxane
100-110
Access to C(sp²)-N bonds, high functional group tolerance
1-Ethyl-1,9-diazaspiro[5.5]undecane serves as an exemplary building block for diversity-oriented synthesis in drug discovery. The selective reactivity of its N9 secondary amine allows for the straightforward application of a wide range of robust and well-established synthetic transformations. The protocols detailed in this guide provide a validated foundation for researchers to confidently and efficiently generate libraries of novel spirocyclic compounds for biological screening and lead optimization campaigns. By understanding the principles behind each method, scientists can troubleshoot and adapt these procedures to achieve their specific synthetic goals.
References
Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
Benchchem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research.
PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
ACS Publications. (2021, December 15). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry.
Bookser, B. C., et al. (2018, June 15). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry.
(n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
ResearchGate. (n.d.). N-Acylation Reactions of Amines.
MDPI. (2021, August 22). Recent Developments in the N-Arylation of Indoles.
PubMed. (2013, October 4). 1,7-diazaspiro[5.5]undecane--a neglected heterocycle.
scale-up procedures for 1-Ethyl-1,9-diazaspiro[5.5]undecane production
Executive Summary & Strategic Rationale The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for -receptor modulators, substituted opioids, and CCR5 a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The 1,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for
-receptor modulators, substituted opioids, and CCR5 antagonists. Unlike simple piperidines, the spirocyclic geometry enforces a rigid orthogonal orientation of substituents, enhancing receptor selectivity.
This guide details the scale-up (100 g to 1 kg batch size) of 1-Ethyl-1,9-diazaspiro[5.5]undecane . While laboratory-scale synthesis often utilizes the "Double Michael Addition" of divinyl ketones, that route poses significant thermal risks and impurity profiles (tetraones) difficult to manage at scale.
The Selected Route: Modified Guareschi-Thorpe Condensation.
We prioritize a route starting from 1-ethyl-4-piperidone . This approach leverages the pre-installed ethyl group, eliminating the need for regioselective alkylation of the final diamine—a notorious challenge where N1/N9 selectivity is poor. This protocol utilizes a condensation-hydrolysis-reduction sequence optimized for thermal safety and atom economy.
Synthetic Pathway & Mechanism
The synthesis proceeds in three distinct stages. The choice of Red-Al (Vitride) over Lithium Aluminum Hydride (LAH) for the reduction step is critical for process safety on scales >100 g.
Figure 1: Synthetic workflow for the production of 1-Ethyl-1,9-diazaspiro[5.5]undecane avoiding regioselectivity issues.
Detailed Experimental Protocols
Stage 1: The Guareschi-Thorpe Condensation
Objective: Construct the second piperidine ring via a spiro-glutarimide intermediate.
Reagents:
1-Ethyl-4-piperidone (1.0 equiv)
Ethyl cyanoacetate (2.2 equiv)
Ammonia (7N in Methanol or anhydrous gas) (4.0 equiv)
Solvent: Methanol (anhydrous)
Protocol:
Reactor Setup: Charge a 5L jacketed glass reactor with Methanol (10 vol) and 1-Ethyl-4-piperidone. Cool to 0°C.[1]
Addition: Add Ethyl cyanoacetate slowly via addition funnel, maintaining internal temperature (Ti) < 5°C.
Ammonia Saturation: Sparge anhydrous ammonia gas or add methanolic ammonia solution slowly. Caution: Exothermic.
Reaction: Seal the reactor and stir at 0°C for 4 hours, then allow to warm to 20-25°C. Stir for 48 hours. The solution will likely become a thick slurry (ammonium salt of the glutarimide).
Isolation: Filter the solid. Wash the cake with cold methanol (2 x 2 vol) and diethyl ether (2 x 2 vol).
Drying: Vacuum dry at 40°C.
Checkpoint: Yield should be >85%.[1] Appearance: White to off-white crystalline solid.
Stage 2: Hydrolysis and Decarboxylation
Objective: Convert the dicyano-intermediate to the spiro-imide.
Reagents:
Stage 1 Intermediate
Sulfuric Acid (50% v/v aq)
Protocol:
Setup: Charge solid intermediate into a reactor equipped with a high-efficiency reflux condenser and a caustic scrubber (to trap evolved CO2 and traces of NH3).
Acid Addition: Add 50% H2SO4 (5 vol) cautiously.
Reflux: Heat to reflux (approx. 105-110°C). Maintain reflux for 6–8 hours until gas evolution ceases.
Neutralization: Cool to 0°C. Neutralize with 50% NaOH solution to pH ~10. Critical: Cooling is essential to prevent decomposition.
Extraction: Extract with Dichloromethane (DCM) (3 x 5 vol).
Concentration: Dry organic layer over Na2SO4 and concentrate to yield the crude spiro-imide (1-ethyl-1,9-diazaspiro[5.5]undecane-2,4-dione).
Stage 3: Global Reduction (Scale-Up Optimized)
Objective: Reduce the imide to the final diamine.
Safety Note: We utilize Red-Al (Vitride) instead of LAH. Red-Al is non-pyrophoric in air, soluble in aromatics, and thermally more stable, making it superior for >100g batches.
Reagents:
Spiro-imide (Stage 2 product)
Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% in Toluene (3.5 equiv hydride per carbonyl)
Solvent: Toluene (anhydrous)
Protocol:
Inerting: Purge a dry reactor with Nitrogen.
Charging: Charge Red-Al solution (diluted with equal volume Toluene) and heat to 60°C.
Addition: Dissolve the Spiro-imide in Toluene (warm if necessary) and add dropwise to the Red-Al solution.
Rate Control: Maintain Ti < 80°C. Hydrogen gas evolution will be vigorous.
Reaction: After addition, heat to reflux (110°C) for 4–6 hours. Monitor by HPLC/TLC for disappearance of the imide.
Emulsion: Fieser method fails at scale; Rochelle salt is mandatory.
Troubleshooting Logic
Figure 2: Decision tree for troubleshooting reduction yield issues.
Analytical Specifications
For the final 1-Ethyl-1,9-diazaspiro[5.5]undecane :
Appearance: Colorless to pale yellow viscous oil (darkens on air exposure; store under Argon).
1H NMR (CDCl3, 400 MHz): Diagnostic triplets for the ethyl group (
~1.0, 2.4 ppm) and the multiplet for the spiro-core methylenes. The N-H proton (N9) typically appears broad around 1.5–2.0 ppm (exchangeable).
Mass Spec (ESI+): [M+H]+ calculated for C11H22N2: 183.18; Found: 183.2.
Purity (GC-FID): >98.0% (Area %).
References
Review of Scaffold Bioactivity:
Guerrero, M., & Urbano, M. (2017).[3] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.[3][4][5] Future Medicinal Chemistry, 9(16), 1945–1968.
Spirocyclic Synthesis Methodology:
Soto-Hernandez, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Journal of Medicinal Chemistry, 62(21), 9672–9685.
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: SPIRO-55-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences
Subject: Troubleshooting isolation, detection, and purity of 1-Ethyl-1,9-diazaspiro[5.5]undecane.
Executive Summary
The 1-Ethyl-1,9-diazaspiro[5.5]undecane scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for piperazines or morpholines to improve
character and solubility. However, its purification presents three distinct challenges:
Silanophilic Interactions: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing peak tailing ("streaking").
Detection Failure: The aliphatic skeleton lacks a strong UV chromophore, making standard UV-Vis detection (254 nm) ineffective.
Amphiphilicity: The combination of the lipophilic spiro-core and hydrophilic amines often leads to persistent emulsions during aqueous workup.
This guide provides validated protocols to resolve these specific bottlenecks.
Module 1: Chromatography & Detection
Issue: "I see no peaks on my Flash/HPLC chromatogram."
Diagnosis: The 1-Ethyl-1,9-diazaspiro[5.5]undecane core is aliphatic. Unless it is coupled to an aromatic system (e.g., a benzyl group or heterocycle), it has negligible UV absorbance.
Solution: Alternative Detection & Derivatization
Do not rely on UV 254/280 nm. Use the following detection methods:
Method
Suitability
Technical Note
ELSD / CAD
High
Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are universal for non-volatile analytes.
Mass Spec (MS)
High
Monitor in ESI+ mode . The spiro-diamine usually ionizes well (). Watch for double charging ().
Note: Pre-wash the column with the modifier to neutralize active sites before injection.
Alternative Stationary Phase:
Switch to Amine-functionalized Silica (NH-Silica) . This eliminates the need for liquid modifiers and allows the use of simpler Hexane/Ethyl Acetate gradients.
Module 2: Workup & Phase Separation
Issue: "I have a persistent emulsion (rag layer) during extraction."
Diagnosis: The 1-ethyl-1,9-diazaspiro[5.5]undecane molecule acts as a surfactant at certain pH levels, stabilizing the oil-water interface.
Troubleshooting Workflow (Decision Tree)
Figure 1: Logic flow for breaking stubborn amine emulsions.
Critical Protocol:
pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) using 1M NaOH. This forces the amine into its neutral (free base) form, reducing water solubility.
Solvent Choice: Avoid Ether/Water. Use DCM/Water or Chloroform/Water for better density differences.
Context: Chromatography of spiro-diamines is expensive and solvent-heavy. Crystallization via salt formation is often superior for intermediates.
Recommended Salt Forms:
Oxalate Salt:
Protocol: Dissolve crude oil in minimal Ethanol (EtOH). Add 1.0 eq of Oxalic acid (dissolved in warm EtOH) dropwise.
Result: Spiro-diamines often form highly crystalline oxalate salts that precipitate immediately, leaving impurities in the mother liquor.
HCl Salt:
Protocol: Dissolve in
or EtOAc. Add 2M HCl in ether.
Warning: HCl salts are often hygroscopic. Handle under nitrogen.
Frequently Asked Questions (FAQ)
Q: My intermediate is volatile. Can I use a Rotavap?A: The free base of 1-Ethyl-1,9-diazaspiro[5.5]undecane has a relatively high boiling point, but low molecular weight precursors (like the non-spiro piperidines) can be volatile.
Recommendation: Do not heat the water bath above 40°C. Monitor vacuum pressure. If possible, form the HCl salt before drying to eliminate volatility risk.
Q: The NMR shows "broad" peaks. Is it impure?A: Not necessarily. Spiro-compounds often exhibit conformational isomerism (chair-boat flipping) at room temperature, leading to line broadening in
NMR.
Verification: Run the NMR at elevated temperature (e.g., 50°C in DMSO-
) to sharpen the signals by increasing the exchange rate.
Q: Can I use C18 Reverse Phase?A: Yes, but you must use a high-pH buffer.
Buffer: 10mM Ammonium Bicarbonate (pH 10).
Why: At acidic pH (0.1% Formic acid), the molecule is doubly protonated and will elute in the void volume (no retention). High pH keeps it neutral and retentive on C18.
References
Biotage. (2023).[2] Is there an easy way to purify organic amines? Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22291191, 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]
Carreira, E. M., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination.[3] Chemical Communications.[4] Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of secondary and tertiary amines.[2][5][6] Retrieved from [Link]
Technical Support Center: Optimizing Recrystallization of 1-Ethyl-1,9-diazaspiro[5.5]undecane Salts
Executive Summary & Molecule Profile[1] 1-Ethyl-1,9-diazaspiro[5.5]undecane is a rigid, bicyclic diamine often utilized as a "privileged scaffold" in the design of analgesics (e.g., Spiradoline analogs) and muscarinic re...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1]
1-Ethyl-1,9-diazaspiro[5.5]undecane is a rigid, bicyclic diamine often utilized as a "privileged scaffold" in the design of analgesics (e.g., Spiradoline analogs) and muscarinic receptor ligands. Its spirocyclic nature forces substituents into specific vectors, improving target selectivity but complicating solid-state handling.[1]
Physicochemical Challenges:
Basicity: The molecule contains two basic nitrogen centers with distinct pKa values. The N1 (tertiary, ethyl-substituted) and N9 (secondary) amines create potential for mixed salt species (mono- vs. di-salts), leading to broad melting points.[1]
Rigidity vs. Packing: While the spiro-core is rigid, the ethyl group adds rotational freedom that can inhibit lattice packing, leading to "oiling out" (Liquid-Liquid Phase Separation, LLPS).[1]
Hygroscopicity: Hydrochloride salts of this scaffold are notoriously hygroscopic, often forming deliquescent solids if humidity is uncontrolled.[1]
Diagnostic Troubleshooting (Q&A)
Issue 1: "My product oils out (forms a gum) instead of crystallizing upon cooling."
Diagnosis: You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) . This occurs when the oiling-out temperature (
) is higher than the crystallization temperature (). The salt prefers to exist as a solute-rich oil rather than an ordered crystal lattice due to high supersaturation or impurities.
Corrective Protocol:
Temperature Cycling: Do not crash cool. Cool slowly (1°C/min). If oil appears, reheat until clear, then cool to just above the oiling point and hold (age) the solution.[1]
Seed at High Temperature: Add seed crystals before the solution reaches the oiling temperature. This bypasses the nucleation energy barrier.
Change Solvent Dielectric: Switch to a system with a lower dielectric constant to increase the energy cost of the oil phase.
Recommended Solvent Systems:
System A (Standard): Isopropanol (IPA) + Isopropyl Acetate (IPAc).
System B (Stubborn Oils): Ethanol (absolute) + MTBE (Methyl tert-butyl ether).[1] Note: Add MTBE dropwise to the hot ethanol solution until slight turbidity, then cool.
Issue 2: "The melting point is broad (e.g., >5°C range) or lower than reported."
Diagnosis: This usually indicates Stoichiometric Mismatch or Solvate Formation .
Scenario A: You have a mixture of Monohydrochloride and Dihydrochloride salts.
Scenario B: Trapped solvent (channel solvate) in the spiro-lattice.
Corrective Protocol:
Verify Stoichiometry: Perform a silver nitrate titration or elemental analysis (Cl content).
Target (Di-HCl): Requires excess acid equivalents (2.2 – 2.5 eq) during salt formation.
Target (Mono-HCl): Requires strict stoichiometric control (0.95 – 1.0 eq) and pH monitoring.
Drying: Dry at 40°C under high vacuum ( <10 mbar) for 24 hours. If the MP sharpens, it was a solvate.
Issue 3: "The salt turns into a sticky mess on the filter paper."
Diagnosis:Hygroscopicity . The critical relative humidity (CRH) of spiro-diamine salts is often low (<40% RH).
Corrective Protocol:
Perform filtration under a nitrogen blanket or in a glovebox.
Wash with anhydrous ether or heptane (non-polar) to remove residual polar mother liquor immediately.
Do not air dry on the bench. Transfer immediately to a vacuum oven.
Optimized Experimental Workflows
Workflow A: Synthesis of the Dihydrochloride Salt (Standard)
Designed to ensure complete protonation of both N1 and N9.
Dissolution: Dissolve 10 g of free base 1-Ethyl-1,9-diazaspiro[5.5]undecane in 50 mL of absolute Ethanol .
Acidification: Cool to 0–5°C. Slowly bubble dry HCl gas or add 2.5 equivalents of HCl in Dioxane (4M) dropwise.
Critical: Maintain temperature <10°C to prevent degradation/discoloration.
Nucleation: Stir for 30 minutes. If no precipitate, add Ethyl Acetate (anti-solvent) dropwise until the solution turns slightly milky.[1]
Aging: Warm to room temperature (25°C) and stir for 2 hours. (This "Ostwald Ripening" step helps convert small amorphous particles into larger crystals).
Isolation: Filter under N2. Wash with cold Et2O.
Workflow B: Recrystallization of Crude Salt
Designed to remove regioisomers or partially reacted starting material.
Parameter
Specification
Reason
Primary Solvent
Isopropanol (IPA)
Good solubility for the salt at reflux; poor at RT.
Anti-Solvent
MTBE or Acetone
Reduces solubility of the salt; keeps non-polar impurities in solution.
Concentration
1 g salt / 5-7 mL IPA
Optimal supersaturation zone.
Cooling Rate
0.5°C / minute
Slow cooling prevents oiling out.
Visualizing the Logic (Graphviz Diagrams)
Diagram 1: Troubleshooting "Oiling Out" (LLPS)
This decision tree guides you when the product separates as a liquid phase.
Caption: Decision tree for managing Liquid-Liquid Phase Separation (Oiling Out) during spiro-amine salt crystallization.
Diagram 2: Salt Formation & Stoichiometry Control
Ensuring the correct protonation state (Mono vs Di-HCl).
Caption: Stoichiometry control workflow. N1 and N9 have different basicities; controlling acid equivalents determines the final salt species.
References & Authoritative Grounding
Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization kinetics and "oiling out" phenomena).
Wouters, J., & Quéré, L. (2011).[1] Pharmaceutical Salts and Co-crystals. RSC Publishing. (Detailed mechanisms on amine salt counter-ion selection).
Org. Synth. 2016, 93, 210-227. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (While a dioxa- analog, this procedure details the specific handling of spiro[5.5]undecane ring systems and their solubility profiles).
Vertex Pharmaceuticals. (2006). Patent WO2006081179A1: Spiro-piperidine derivatives as inhibitors of chemically induced ion channels. (Provides industrial context for isolating spiro-diamine salts).
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-Ethyl-1,9-diazaspiro[5.5]undecane and associated solvents before handling.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Topic: Hygroscopicity Management & Handling Protocols
Assigned Specialist: Senior Application Scientist, Chemical Development Group
Core Technical Briefing
Compound Profile: 1-Ethyl-1,9-diazaspiro[5.5]undecane
Chemical Class: Spirocyclic Diamine
Primary Hazard: High Hygroscopicity & Basicity
The Technical Issue:
Like many spiro-bicyclic diamines, 1-Ethyl-1,9-diazaspiro[5.5]undecane is aggressively hygroscopic. Its rigid spiro-framework exposes two nitrogen centers (one tertiary, one secondary) that readily form hydrogen bonds with atmospheric moisture.
Why This Matters (The "Hidden" Failure Mode):
It is not just about "water weight."
Stoichiometric Drift: Absorbed water artificially inflates the mass, leading to under-loading of the amine in coupling reactions.
Carbamate Formation: The secondary amine (N9 position) reacts with atmospheric CO₂ in the presence of moisture to form carbamate salts (white crust/precipitate), often mistaken for degradation.
Catalyst Poisoning: In organometallic cross-couplings (e.g., Buchwald-Hartwig), trace water hydrolyzes active catalyst species.
Troubleshooting Guides & FAQs
Category A: Storage & Intake
Q: I received the shipment, and the solid looks "clumpy" or sticky. Is it degraded?A: Not necessarily, but it has likely been compromised by moisture.
Spiro-amines often undergo a phase change from a free-flowing solid to a gum/oil upon hydration.
Immediate Action: Do not open the bottle in ambient air. Transfer the container immediately to a desiccator or glovebox.
Verification: Check the Certificate of Analysis (CoA) for the original water content. If the physical state does not match the CoA description, perform a drying cycle (see Protocol B).
Q: How should I store this for long-term stability?A: Follow the "Double-Barrier" protocol.
Primary Container: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage of hygroscopic amines as it is permeable to water vapor over time.
Secondary Environment: Store the primary container inside a desiccator charged with active phosphorus pentoxide (
) or under an Argon atmosphere.
Temperature: Refrigerate at 2–8°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.
Category B: Measurement & Transfer
Q: My mass balance reading drifts upwards while weighing. How do I get an accurate mass?A: The drift is real-time water absorption. You cannot weigh this compound accurately on an open balance pan.
The "Difference" Method:
Tare a capped vial containing the bulk solid.
Quickly transfer an estimated amount to your reaction vessel.
Immediately recap and weigh the bulk vial again.
Calculate the mass transferred:
.
The Inert Solution Method (Recommended): Dissolve the entire fresh bottle in an anhydrous solvent (e.g., DCM or Toluene) to create a stock solution of known concentration. Aliquot by volume, not mass.
Category C: Drying & Purification
Q: The compound is wet (>2% water). Vacuum drying isn't working. Why?A: Static vacuum drying is often inefficient for amines because water binds tightly to the nitrogen centers. You need Azeotropic Distillation .
Protocol: Azeotropic Drying with Toluene
Principle: Toluene forms a low-boiling azeotrope with water (85°C), mechanically "carrying" water out of the amine matrix.
Step-by-Step:
Dissolve the wet amine in anhydrous Toluene (10 mL per gram of amine).
Connect to a rotary evaporator.
Evaporate the solvent at 45–50°C under reduced pressure.
Repeat 3x: Redissolve the residue in fresh Toluene and evaporate again.
Final dry: High vacuum (<1 mbar) for 4 hours to remove trace Toluene.
Visual Workflow: The Drying Decision Tree
Caption: Decision matrix for selecting the appropriate drying method based on initial water content.
Q: My Karl Fischer (KF) titration results are erratic/drifting. Is the machine broken?A: The machine is likely fine; the chemistry is wrong.
The Interference: 1-Ethyl-1,9-diazaspiro[5.5]undecane is basic. It raises the pH of the KF reagent, shifting the equilibrium of the Bunsen reaction and causing side reactions that consume iodine continuously (fading endpoint).
While this guide focuses on handling, understanding the biological application ensures the "Why" behind the purity requirements. This scaffold is often used in Opioid Receptor (MOR) and Sigma-1 Receptor research.
Visual Pathway: Impact of Impurity on Receptor Binding Data
Caption: Logical flow demonstrating how hygroscopic impurities lead to false-negative potency data in binding assays.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for drying amines and azeotropic distillation protocols).
Metrohm AG. (n.d.). Water Determination in Amines using Karl Fischer Titration. Metrohm Application Monographs. (Authoritative guide on buffering KF for basic compounds).
Sigma-Aldrich (Merck). (n.d.). Karl Fischer Titration: Troubleshooting Guide. (Details on pH interference in amine titration).
Guerrero, M., et al. (2019). "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists." Journal of Medicinal Chemistry. (Context for the biological relevance and handling of the spiro-undecane scaffold).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC method development for 1-Ethyl-1,9-diazaspiro[5.5]undecane analysis
Content Type: Publish Comparison Guides.
Executive Summary
Developing an analytical method for 1-Ethyl-1,9-diazaspiro[5.5]undecane presents a "triple threat" to the analytical scientist: high basicity (pKa ~11), high polarity (LogP < 1), and a lack of UV chromophore . Standard C18 methods at acidic pH often result in catastrophic peak tailing and poor retention, while the absence of conjugation renders traditional UV detection at 254 nm useless.
This guide objectively compares three distinct analytical strategies to overcome these hurdles. By synthesizing physicochemical data with practical application experience, we identify the High-pH Reversed-Phase (RP) and HILIC-CAD workflows as the superior alternatives to traditional ion-pairing methods.
Part 1: The Physicochemical Challenge
Before selecting a column, we must understand the "enemy." 1-Ethyl-1,9-diazaspiro[5.5]undecane is a spiro-bicyclic diamine. Its structure consists of two saturated six-membered rings sharing a single carbon atom, with secondary/tertiary amine functions.
Property
Value (Approx.)
Chromatographic Implication
pKa (Base)
~10.8 - 11.2
At pH < 9, the molecule is positively charged. It will interact strongly with residual silanols on silica columns, causing severe tailing.
LogP
< 1.0 (Hydrophilic)
Poor retention on standard C18 columns in acidic media (elutes in the void volume).
UV Activity
Negligible (>210 nm)
"Invisible" to standard UV detection. Requires low-UV (<205 nm), Derivatization, or Universal Detection (CAD/ELSD/MS).
Decision Matrix: Selecting the Right Mode
The following decision tree illustrates the logic path for selecting the optimal method based on your available instrumentation and sensitivity needs.
Figure 1: Strategic decision matrix for method selection. High pH RP is preferred for robustness, while HILIC is superior for sensitivity.
Part 2: Comparative Method Guides
We compare three methodologies. Method A is the recommended standard for robustness. Method B is the alternative for high sensitivity. Method C is the legacy method, included only to highlight why it should be avoided.
Method A: High-pH Reversed-Phase (The "Gold Standard")
Best For: Routine Assay, Purity Analysis, Robustness.
Concept: By raising the mobile phase pH above 10 (near the pKa), we deprotonate a fraction of the amine, increasing its hydrophobicity and retention on C18 while simultaneously suppressing silanol ionization.
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18). Standard silica dissolves at pH > 8; Hybrid silica is essential.
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide).
Detector: Charged Aerosol Detector (CAD) or UV at 205 nm (if concentration > 0.5 mg/mL).
Protocol:
Equilibration: Flush column with 100% B for 10 mins, then equilibrate at initial conditions (5% B) for 20 mins. High pH buffers require longer equilibration.
Gradient: 5% B to 60% B over 15 minutes.
Critical Step: Ensure the column temperature is maintained at 40°C to lower backpressure and improve mass transfer.
Method B: HILIC (Hydrophilic Interaction LC)
Best For: Trace Impurities, LC-MS compatibility, Highly Polar Metabolites.
Concept: HILIC uses a polar stationary phase and a high-organic mobile phase. The polar amine is retained by partitioning into the water-rich layer on the silica surface and by ionic interactions.
Mobile Phase B: Acetonitrile (90%) / Buffer A (10%).
Detector: MS (ESI+) or CAD.
Protocol:
Sample Diluent: Sample must be dissolved in 80-90% Acetonitrile. Injecting an aqueous sample will cause peak distortion.
Gradient: Isocratic hold at high organic (e.g., 85% ACN) or a shallow gradient decreasing organic content.
Method C: Ion-Pair Chromatography (The Legacy "Trap")
Status:NOT RECOMMENDED .
Concept: Uses an additive (e.g., Sodium Hexanesulfonate) to form a neutral ion-pair with the amine, allowing retention on C18 at acidic pH.
Why it fails:
Slow Equilibration: Columns can take hours to stabilize.
Detector Incompatibility: Non-volatile salts ruin MS and CAD detectors.
Artifacts: "Ghost peaks" are common in gradient mode.
Part 3: Performance Comparison Data
The following data summarizes the expected performance of 1-Ethyl-1,9-diazaspiro[5.5]undecane analysis under the three described modes.
Metric
Method A (High pH C18)
Method B (HILIC)
Method C (Ion-Pair)
USP Tailing Factor
1.1 - 1.3 (Excellent)
1.0 - 1.2 (Superior)
1.5 - 2.0 (Poor)
Retention (k')
2.5 - 5.0
5.0 - 8.0
Variable
Sensitivity (LOD)
Moderate (UV 205nm)
High (MS/CAD)
Low (UV only)
Equilibration Time
10-15 min
20-30 min
> 60 min
MS Compatibility
Yes (Volatile Buffer)
Yes (Ideal)
No
Part 4: The "Last Resort" - Derivatization Protocol
If you lack a CAD or MS and must use a standard UV detector (254 nm), you must derivatize the secondary amine to add a chromophore.
A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-1,9-diazaspiro[5.5]undecane
This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of 1-Ethyl-1,9-diazaspiro[5.5]undecane. In the absence of direct experimental spectra in publicly available literature...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of 1-Ethyl-1,9-diazaspiro[5.5]undecane. In the absence of direct experimental spectra in publicly available literature, this document leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of analogous structures, such as piperidine derivatives and other spirocyclic amines, to forecast its behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI). This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel heterocyclic compounds.
Introduction to 1-Ethyl-1,9-diazaspiro[5.5]undecane and its Structural Context
1-Ethyl-1,9-diazaspiro[5.5]undecane is a spirocyclic diamine featuring two piperidine rings fused at a central spiro-carbon. One of the nitrogen atoms is substituted with an ethyl group. The 1,9-diazaspiro[5.5]undecane core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of biological systems, including acetyl-CoA carboxylase (ACC) and various receptors and enzymes.[1][2] Understanding the mass spectrometric behavior of this scaffold and its derivatives is crucial for their identification and structural characterization in complex matrices.
The fragmentation of such a molecule is dictated by the presence of two basic nitrogen atoms, the spirocyclic system, and the N-ethyl substituent. The nitrogen atoms are the most likely sites of ionization, and their presence directs the subsequent fragmentation pathways.[3][4]
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of 1-Ethyl-1,9-diazaspiro[5.5]undecane is anticipated to be dominated by cleavages initiated by the nitrogen atoms. We will consider two common ionization techniques, Electron Ionization (EI) for its extensive fragmentation and Electrospray Ionization (ESI) for its softer ionization, which is often coupled with tandem MS (MS/MS) for controlled fragmentation.
Electron Ionization (EI-MS) Fragmentation
Under EI conditions, the molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is prone to extensive fragmentation.[5][6] The primary fragmentation pathways are predicted to be:
Alpha-Cleavage: This is the most characteristic fragmentation for aliphatic amines.[4][7] The cleavage of a carbon-carbon bond adjacent to a nitrogen atom results in the formation of a stable, resonance-stabilized iminium ion. For 1-Ethyl-1,9-diazaspiro[5.5]undecane (Molecular Weight: 182.31 g/mol ), several alpha-cleavage events are plausible:
Loss of an Ethyl Radical: Cleavage of the bond between the nitrogen and the ethyl group is a common pathway for N-alkyl amines. However, the most favorable alpha-cleavage involves the loss of the largest alkyl substituent from the carbon alpha to the nitrogen. In this case, cleavage of the C-C bond within the ring adjacent to the N-ethyl group is more likely.
Loss of a Methyl Radical (from the Ethyl Group): A primary alpha-cleavage could involve the loss of a methyl radical from the N-ethyl group, leading to an iminium ion.
Ring Opening via Alpha-Cleavage: Cleavage of the C-C bonds adjacent to either nitrogen atom within the piperidine rings will lead to the formation of various iminium cations. This is a dominant fragmentation pathway in piperidine derivatives.[3]
Ring Fission: Subsequent to or concurrent with alpha-cleavage, the piperidine rings can undergo further fragmentation. This can involve retro-Diels-Alder (RDA) type reactions or other complex rearrangements, leading to a variety of smaller fragment ions.[8]
Electrospray Ionization (ESI-MS/MS) Fragmentation
ESI is a soft ionization technique that will primarily generate the protonated molecule, [M+H]+, with an m/z of 183.3.[3][9] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer will reveal the fragmentation pathways. The proton is expected to reside on one of the nitrogen atoms, initiating fragmentation.
Ring Opening Pathways: The protonated nitrogen can induce the cleavage of the spirocyclic system. The fragmentation will likely proceed through pathways that lead to stable, even-electron product ions.
Neutral Losses: The loss of small neutral molecules is a common fragmentation pathway in ESI-MS/MS.[10] For this molecule, potential neutral losses could involve ethylene from the ethyl group or cleavage of the piperidine rings.
Comparison with a Simpler Analog: N-Ethylpiperidine
To better understand the influence of the spirocyclic structure, we can compare the predicted fragmentation of 1-Ethyl-1,9-diazaspiro[5.5]undecane with the known fragmentation of N-ethylpiperidine.
For N-ethylpiperidine, the dominant EI fragmentation is alpha-cleavage, leading to the loss of a methyl radical to form a base peak at m/z 98. The loss of an ethyl radical is less favorable. For 1-Ethyl-1,9-diazaspiro[5.5]undecane, the presence of the second piperidine ring and the spiro center will introduce additional and competing fragmentation pathways, likely leading to a more complex spectrum. The rigid spirocyclic structure may also influence which alpha-cleavages are favored.
Predicted Characteristic Fragment Ions
The following table summarizes the predicted key fragment ions for 1-Ethyl-1,9-diazaspiro[5.5]undecane.
m/z (Predicted)
Proposed Ion Structure/Origin
Ionization Mode
Notes
183.3
[M+H]+
ESI
Protonated molecule, precursor for MS/MS.
182.3
[M]+•
EI
Molecular ion.
167.2
[M-CH3]+
EI
Result of alpha-cleavage with loss of a methyl radical from the ethyl group.
153.2
[M-C2H5]+
EI
Loss of the ethyl group.
154.1
[C9H18N2]+
-
Monoisotopic mass of a related diazaspiro[5.5]undecane.[11]
125.1
Ring Cleavage Fragment
EI/ESI-MS/MS
A significant fragment resulting from the cleavage of one of the piperidine rings.
98.1
[C6H12N]+
EI/ESI-MS/MS
Iminium ion from the N-ethylated piperidine ring cleavage.
84.1
[C5H10N]+
EI/ESI-MS/MS
Fragment corresponding to the unsubstituted piperidine ring.
70.1
Further Fragmentation
EI/ESI-MS/MS
Smaller nitrogen-containing fragments.
56.1
Further Fragmentation
EI/ESI-MS/MS
Smaller nitrogen-containing fragments.
Visualizing the Predicted Fragmentation Pathways
The following diagrams illustrate the proposed primary fragmentation pathways for 1-Ethyl-1,9-diazaspiro[5.5]undecane under EI and ESI-MS/MS conditions.
Caption: Predicted EI fragmentation of 1-Ethyl-1,9-diazaspiro[5.5]undecane.
Caption: Predicted ESI-MS/MS fragmentation of 1-Ethyl-1,9-diazaspiro[5.5]undecane.
Recommended Experimental Protocol for Mass Spectrometric Analysis
The following is a generalized protocol for the analysis of 1-Ethyl-1,9-diazaspiro[5.5]undecane. Optimization will be required based on the specific instrumentation used.
Sample Preparation
Dissolution: Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of 1 mg/mL to create a stock solution.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
LC System: A standard HPLC or UHPLC system.
Column: A C18 reversed-phase column is a suitable starting point.
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
Mass Spectrometer: An electrospray ionization source coupled to a triple quadrupole or ion trap mass analyzer.
Ionization Mode: Positive ion mode is recommended due to the basic nature of the nitrogen atoms.[3]
MS Method:
Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]+.
Perform a product ion scan of the precursor ion (m/z 183.3) to observe the fragmentation pattern.
Optimize the collision energy to obtain a rich spectrum of fragment ions.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
GC System: A standard gas chromatograph.
Column: A non-polar capillary column (e.g., DB-5ms).
Injection: Split or splitless injection depending on the sample concentration.
Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 280°C) to ensure elution.
Mass Spectrometer: An electron ionization source operating at 70 eV.[12]
MS Method: Scan a mass range of m/z 35-500 to capture the molecular ion and all significant fragments.
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometric fragmentation of 1-Ethyl-1,9-diazaspiro[5.5]undecane. The dominant fragmentation pathways are expected to be initiated by the nitrogen atoms, leading to characteristic alpha-cleavages and ring fission events. The provided experimental protocols offer a starting point for the empirical analysis of this and related compounds. The structural elucidation of novel spirocyclic amines will be greatly aided by a thorough understanding of these fundamental fragmentation mechanisms.
References
BenchChem. (2025).
Heller, S. R., & Milne, G. W. A. (n.d.).
Scott, J. D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(35), 21553-21569. [Link]
El-Kassem, L. T. A., et al. (2018). Rapid Detection of Eight Volatile Alkaloids from Caryota mitis Lour. by LC-MS/MS and Antimicrobial Effects of their Extracts. ResearchGate. [Link]
Reddy, C. R., et al. (2016). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to 1,5-diaryl-1,4-pentadien-3-ones. Tetrahedron Letters, 57(27-28), 2960-2964.
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Vessecchi, R., et al. (2011). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(1), 161-167. [Link]
De la Cuesta, J. P., et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Science International, 343, 111554. [Link]
Potapov, V. A., et al. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.
Yadav, J. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(6), 2739-2745. [Link]
Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
ResearchGate. (2003). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3280. [Link]
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]
University of California, Los Angeles. (n.d.).
Workman, J., & Smith, D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]
BenchChem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
Wang, C.-Y., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1561. [Link]
Harland, J., et al. (2014). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 12(10), 5157-5187. [Link]
A Comparative Spectroscopic Guide to 1-Ethyl-1,9-diazaspiro[5.5]undecane and its Analogs
Predicted Spectroscopic Profile of 1-Ethyl-1,9-diazaspiro[5.5]undecane The structure of 1-Ethyl-1,9-diazaspiro[5.5]undecane features a spirocyclic system composed of two piperidine rings, with an ethyl group attached to...
Author: BenchChem Technical Support Team. Date: February 2026
Predicted Spectroscopic Profile of 1-Ethyl-1,9-diazaspiro[5.5]undecane
The structure of 1-Ethyl-1,9-diazaspiro[5.5]undecane features a spirocyclic system composed of two piperidine rings, with an ethyl group attached to one of the nitrogen atoms. This seemingly simple structure presents a complex and informative spectroscopic profile due to the fixed chair conformations of the piperidine rings and the resulting magnetic non-equivalence of the protons and carbons.
Molecular Structure
Caption: 2D Structure of 1-Ethyl-1,9-diazaspiro[5.5]undecane.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be complex due to the rigid spirocyclic framework, which restricts conformational flexibility and renders most methylene protons diastereotopic.
Ethyl Group: The ethyl group will present the most straightforward signals: a quartet around 2.5-2.8 ppm (-N-CH₂ -CH₃) and a triplet around 1.0-1.2 ppm (-N-CH₂-CH₃ ). The chemical shift of the methylene quartet is influenced by the electron-withdrawing nitrogen atom.
Piperidine Ring Protons: The protons on the two piperidine rings will appear as a series of complex multiplets in the range of 1.4-3.0 ppm. The protons on carbons adjacent to the nitrogen atoms (C2, C8, C10) will be shifted downfield (2.4-3.0 ppm) compared to the other ring protons (C3, C4, C5, C11) which are expected between 1.4-1.9 ppm. Due to the chair conformations, distinct axial and equatorial protons will likely have different chemical shifts and coupling constants.
NH Proton: The proton on N9 is expected to appear as a broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration, but typically in the range of 1.5-3.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Spiro Carbon: The quaternary spiro carbon (C6) is expected to have a chemical shift in the range of 50-60 ppm.
Ethyl Group Carbons: The ethyl group carbons should appear at approximately 45-50 ppm (-CH₂ -CH₃) and 12-16 ppm (-CH₂-CH₃ ).
Piperidine Ring Carbons: The carbons adjacent to the nitrogen atoms (C2, C5, C7, C10) will be in the range of 40-55 ppm. The remaining ring carbons (C3, C4, C8, C11) are expected to appear further upfield, between 20-35 ppm. The specific shifts will be influenced by the substitution on the nitrogens.[3]
IR Spectroscopy (Predicted)
The infrared spectrum provides valuable information about the functional groups present.
N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3250 cm⁻¹ corresponding to the N-H stretching of the secondary amine (N9).[4]
C-H Stretch: Multiple sharp peaks between 2950 and 2800 cm⁻¹ due to the C-H stretching vibrations of the ethyl group and the piperidine rings. The presence of the tertiary amine may also give rise to a Bohlmann band in the 2800-2700 cm⁻¹ region.
C-N Stretch: C-N stretching vibrations are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[5]
N-H Bend: An N-H bending vibration may be observed around 1650-1580 cm⁻¹.
Mass Spectrometry (Predicted)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is expected to be dominated by the cleavage of the piperidine rings, leading to characteristic fragment ions. Common fragmentation pathways would involve the loss of the ethyl group (M-29) and cleavage of the C-C bonds alpha to the nitrogen atoms.
Comparative Analysis with Diazaspiro[5.5]undecane Derivatives
While direct data for the title compound is scarce, published data for substituted diazaspiro[5.5]undecanes provides a solid basis for comparison. For instance, the synthesis of various 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones has been reported with corresponding spectroscopic data.[2][6][7]
Spectroscopic Feature
Predicted for 1-Ethyl-1,9-diazaspiro[5.5]undecane
Observed for 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone[6]
Rationale for Differences
¹H NMR (δ, ppm)
N-Alkyl Group
~2.6 (q), ~1.1 (t)
2.74 and 2.87 (s, 2NMe)
N-ethyl vs. N-methyl groups.
Ring CH₂/CH
1.4-3.0 (m)
3.99 & 4.03 (dd, 2H), 2.89 (dd, 2H)
Presence of carbonyl groups and phenyl substituents significantly deshields adjacent protons.
¹³C NMR (δ, ppm)
Spiro Carbon
50-60
42.99
The electronic environment is vastly different due to four adjacent carbonyl groups.
Ring Carbons
20-55
27.98, 28.39, 50.55, 60.95
Carbonyl groups cause significant downfield shifts.
C=O Carbons
N/A
169.04, 170.71, 208.29
Absent in the target compound.
IR (cm⁻¹)
N-H Stretch
3300-3250
Not reported (amide N-H would be different)
Secondary amine vs. amide.
C=O Stretch
N/A
1716, 1675
Absent in the target compound.
C-H Stretch
2950-2800
2959, 2925
Similar alkane C-H stretching is expected.
This comparison highlights how the electronic environment created by substituents dramatically influences the spectroscopic data. The absence of carbonyl groups in 1-Ethyl-1,9-diazaspiro[5.5]undecane will lead to significantly more upfield chemical shifts in both ¹H and ¹³C NMR spectra compared to the tetraone derivative.
Experimental Protocols
To obtain the data discussed, the following standard analytical procedures should be followed.
General Spectroscopic Workflow
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a 5 mm NMR tube.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field spectrometer.
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum.
Typical parameters: spectral width of 220-250 ppm, 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds.
2D NMR (Optional but Recommended):
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons like the spirocenter.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal. If it is a solid, a small amount of the solid is pressed firmly against the ATR crystal.
Acquisition:
Record a background spectrum of the clean ATR crystal.
Record the sample spectrum over a range of 4000-400 cm⁻¹.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Acquisition (Electron Ionization - GC/MS):
Introduce the sample via a gas chromatograph to ensure purity.
Use a standard EI energy of 70 eV.
Scan a mass range of m/z 40-500.
Acquisition (Electrospray Ionization - LC/MS):
Infuse the sample solution directly or via an LC system into the ESI source.
Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
This "soft" ionization technique is useful for confirming the molecular weight with minimal fragmentation.
Conclusion
The spectroscopic characterization of 1-Ethyl-1,9-diazaspiro[5.5]undecane can be confidently predicted through the application of fundamental spectroscopic principles and comparison with structurally related analogs. The key identifying features will be the signals from the N-ethyl group, the complex multiplets of the diastereotopic ring protons, the characteristic N-H stretch in the IR spectrum, and the molecular ion peak in the mass spectrum. This guide provides a comprehensive framework for researchers to identify and characterize this and other spirocyclic diamines, facilitating their application in medicinal chemistry and drug discovery.
References
Bendale, A. G. D. (n.d.). Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
Dimmock, J. R., & Vashishtha, S. C. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 21046-21059. Retrieved from [Link]
de Souza, B. E., & Coro, J. (2024). NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. The Journal of Physical Chemistry A. Retrieved from [Link]
Barakat, A., Al-Majid, A. M., Al-Otaibi, M. M., Mabkhot, Y. N., & Ghabbour, H. A. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(5), 684-690. Retrieved from [Link]
Barakat, A., Al-Majid, A. M., Al-Otaibi, M. M., Mabkhot, Y. N., & Ghabbour, H. A. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ResearchGate. Retrieved from [Link]
Ferreira, M. J., & da Silva, E. T. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., & Nelson, A. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. Retrieved from [Link]
Bazgir, A., Khanaposhtani, M. M., & Ghahremanzadeh, R. (2009). An Efficient Approach to Diazaspiro [5.5] undecane -1, 5, 9-trione Derivatives under Ultrasound Irradiation. Journal of Applied Chemical Research, 8, 67-72. Retrieved from [Link]
Brunning, A. (n.d.). A Guide to 13-C Nuclear Magnetic Resonance (NMR). Compound Interest.
Brown, W. P. (n.d.). Infrared Spectroscopy Index. Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]
LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
A Senior Application Scientist's Guide to the Structural Comparison of 1,9- and 2,8-Diazaspiro[5.5]undecane Analogs
Authored for Researchers, Scientists, and Drug Development Professionals The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic motifs in medicinal chemistry.[1] Its inherent three-dimensiona...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The diazaspiro[5.5]undecane framework represents a class of privileged heterocyclic motifs in medicinal chemistry.[1] Its inherent three-dimensional and rigid structure provides a robust scaffold for the precise spatial orientation of functional groups, making it an invaluable tool in the design of potent and selective therapeutic agents.[1] This guide provides an in-depth structural comparison of two key isomers: 1,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[5.5]undecane.
The seemingly subtle shift in the positioning of two nitrogen atoms within the spirocyclic system creates profound differences in molecular symmetry, conformational flexibility, electronic properties, and, consequently, biological activity. Understanding these differences is paramount for researchers aiming to leverage this scaffold for targeted drug design. This document delves into the synthesis, conformational analysis, and spectroscopic signatures of these isomers, supported by experimental data and established chemical principles.
Isomeric Distinction: The Foundational Difference
The core structural distinction lies in the placement of the nitrogen atoms relative to the central spiro-carbon (C5). In the 1,9-isomer, the nitrogens are positioned at the 1- and 9-positions, meaning one nitrogen is alpha (α) and the other is gamma (γ) to the spirocenter. In the 2,8-isomer, both nitrogens are beta (β) to the spirocenter, resulting in a more symmetrical molecule.
Figure 1: Core structures of 1,9- and 2,8-diazaspiro[5.5]undecane isomers.
Synthesis Strategies: Divergent Pathways to Isomeric Scaffolds
The accessibility of a chemical scaffold is often as critical as its properties. The literature reveals a significant disparity in synthetic approaches, with the 1,9-isomer and its analogs being more extensively documented.
Synthesis of 1,9-Diazaspiro[5.5]undecane Derivatives:
A robust and widely reported method for constructing substituted 1,9-diazaspiro[5.5]undecane systems is the base-promoted [5+1] double Michael addition.[2][3] This cascade reaction typically involves the condensation of an active methylene compound, such as N,N-dimethylbarbituric acid, with a 1,5-diaryl-1,4-pentadien-3-one derivative.[3] The elegance of this approach lies in its efficiency and ability to generate complex spirocycles from readily available starting materials in a single pot.[3]
Proposed Synthesis of 2,8-Diazaspiro[5.5]undecane:
While specific literature on the synthesis of the parent 2,8-diazaspiro[5.5]undecane is less common, a plausible route can be devised from fundamental organic chemistry principles. A logical approach involves the construction of a key intermediate, 3,3-bis(2-aminoethyl)heptane-1,7-diol, followed by a double intramolecular cyclization. This could be achieved starting from diethyl malonate, followed by sequential alkylation, reduction, and cyclization steps. The higher symmetry of the target molecule lends itself to a convergent synthesis strategy.
Figure 2: Generalized workflow for the synthesis of diazaspirocyclic systems.
Conformational and Spectroscopic Analysis
The rigidity of the spiro[5.5]undecane core forces both six-membered rings to adopt specific conformations, profoundly influencing the molecule's overall shape and how it presents its functional groups to the biological environment.
Conformational Preferences:
Both piperidine rings in each isomer are expected to adopt a stable chair conformation to minimize torsional and steric strain.[4] However, the location of the nitrogen atoms introduces key differences:
1,9-Diazaspiro[5.5]undecane: This isomer is inherently asymmetric. The two piperidine rings are chemically distinct. One ring contains a C-N-C linkage (position 1), while the other has a C-N-C linkage further from the spirocenter (position 9). This asymmetry can lead to more complex conformational equilibria, especially when substituents are present.
2,8-Diazaspiro[5.5]undecane: This isomer possesses a C2 axis of symmetry passing through the spiro-carbon. The two piperidine rings are chemically equivalent, simplifying its conformational landscape compared to the 1,9-isomer.
Figure 3: Representation of the double-chair conformations of the isomeric scaffolds.
Spectroscopic Signatures (NMR & X-ray):
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing these isomers.[5][6] The molecular symmetry directly dictates the complexity of the resulting spectra.
¹H and ¹³C NMR: Due to its C2 symmetry, the 2,8-isomer is expected to show a significantly simpler NMR spectrum with fewer signals than the asymmetric 1,9-isomer . For the unsubstituted parent compounds, the 2,8-isomer should theoretically display only five distinct ¹³C signals and a reduced number of proton environments, whereas the 1,9-isomer would show nine separate ¹³C signals.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive and unambiguous structural data, confirming connectivity, bond lengths, bond angles, and the solid-state conformation.[7] While crystal structures for various derivatives of 1,9-diazaspiro[5.5]undecane are available, confirming their double-chair conformation, similar data for the 2,8-isomer is less prevalent in the literature.[3][4]
Feature
1,9-Diazaspiro[5.5]undecane
2,8-Diazaspiro[5.5]undecane (Predicted)
Rationale
Symmetry Element
None (Asymmetric, C1)
C2 axis
The placement of N atoms at positions 2 and 8 creates a rotational symmetry axis through the spiro-carbon.
Chemical Equivalence
Two distinct piperidine rings
Two equivalent piperidine rings
Due to C2 symmetry, the two rings are chemically and magnetically identical.
¹³C NMR Signals
9 signals (unsubstituted)
5 signals (unsubstituted)
Asymmetry in the 1,9-isomer renders all carbons except C3/C4 and C7/C11 pairs unique. Symmetry in the 2,8-isomer creates multiple equivalent carbon pairs.
¹H NMR Complexity
High
Low
Fewer unique proton environments in the 2,8-isomer lead to a simpler spectrum with fewer multiplets.
Nitrogen Environments
N1 (α to spiro-C), N9 (γ to spiro-C)
N2, N8 (both β to spiro-C)
The electronic environment and steric hindrance of the nitrogen atoms are significantly different.
Table 1: Comparative Structural and Predicted Spectroscopic Properties.
Structure-Function Implications in Drug Design
The isomeric differences translate directly into distinct physicochemical and pharmacological properties, a critical consideration for drug development.
Basicity and Hydrogen Bonding: The pKa values of the nitrogen atoms will differ. The N1 in the 1,9-isomer is sterically more hindered by the adjacent ring compared to the nitrogens in the 2,8-isomer. This difference in accessibility affects their ability to act as hydrogen bond acceptors or donors, which is fundamental for ligand-receptor interactions.
Pharmacophore Presentation: The three-dimensional arrangement of the nitrogen atoms, which often serve as key pharmacophoric features, is distinct. The distance and vector relationship between the two nitrogens are different in each isomer, leading to selective binding to different biological targets.
Known Biological Activity: The 1,9-diazaspiro[5.5]undecane core is found in compounds developed as inhibitors of Acetyl-CoA Carboxylase (ACC) and as antagonists for the Neurokinin-1 (NK1) receptor.[1][8] Derivatives of the 2,8-diazaspiro[5.5]undecane scaffold have been investigated as immunomodulators, indicating that this isomeric core also has significant biological potential.[9] The choice of isomer is therefore a critical design element for targeting specific protein families.
Figure 4: Conceptual diagram of a diazaspiro-ligand interacting with a receptor.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed methodologies for the synthesis and characterization of these scaffolds.
Protocol 1: Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone (A 1,9-Isomer Analog)
This protocol is adapted from Islam, M.S. et al. (2015).[3]
Reaction Setup: Charge a 50 mL round-bottom flask with N,N-dimethylbarbituric acid (2 mmol) and 1,5-diphenyl-1,4-pentadien-3-one (2 mmol).
Solvent Addition: Add 10 mL of dry dichloromethane (CH₂) to the flask under an inert atmosphere (e.g., nitrogen or argon).
Catalyst Addition: Add diethylamine (Et₂NH, 2.5 mmol) to the reaction mixture using a syringe.
Reaction: Stir the mixture at room temperature for 1.5–2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Purification: Upon completion, directly subject the crude reaction mixture to column chromatography on silica gel (100–200 mesh).
Elution: Elute the product using a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v).
Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure. The solid product can be further purified by crystallization from a chloroform/n-heptane mixture.
Protocol 2: Characterization by NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified spiro-compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation).
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction using appropriate NMR software.[10]
Protocol 3: Characterization by Single-Crystal X-ray Diffraction
Crystallization: Grow single crystals of the compound suitable for diffraction (typically >0.1 mm in all dimensions with no visible defects).[7] This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated while a detector records the intensities and positions of the diffracted X-ray reflections.[11]
Structure Solution: The collected diffraction pattern is used to solve the phase problem and generate an initial electron density map of the crystal's unit cell.
Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate three-dimensional molecular structure.[7]
Conclusion
The structural comparison of 1,9- and 2,8-diazaspiro[5.5]undecane reveals that a simple change in heteroatom position leads to significant differences in molecular symmetry, conformational behavior, and electronic properties. The well-documented 1,9-isomer offers an asymmetric scaffold with distinct nitrogen environments, while the less-explored 2,8-isomer presents a C2-symmetric framework. These fundamental structural disparities are critical for medicinal chemists, as they directly influence how these molecules interact with biological targets. A thorough understanding and strategic selection of the correct diazaspiro[5.5]undecane isomer are essential for the rational design of next-generation therapeutics.
References
Franck, R. W. (2005). Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. Journal of Organic Chemistry, 70(8), 3054-65. [Link]
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. [Link]
Ivachtchenko, A. V., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(74), 46975-47005. [Link]
Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S2239-S2247. [Link]
Reddy, B. V. S., Medaboina, D., Sridhar, B., & Singarapu, K. K. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Journal of Organic Chemistry, 79(5), 2289-95. [Link]
Crabb, T. A., & Jones, E. R. (1971). The conformational analysis of saturated heterocycles. Part XXXI. 1-t-Butylpiperidine-4-spiro-4′-(1′,3 -dioxolan) and 1,3-dioxan-5-spiro-4′-(1′,3′-dioxolan). Journal of the Chemical Society B: Physical Organic, 11, 2220-2223. [Link]
Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]
Mohamed, M. A. A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. RSC Advances, 12(42), 27365-27380. [Link]
Unknown Authors. (n.d.). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[3][3]-Spirodiamines. Source not fully available.
Lam, K., et al. (2023). Structure-based development of novel spiro-piperidine ASH1L inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
Royal Society of Chemistry. (2011). ¹H NMR spectrum of the spiro compound 18. Electronic Supplementary Material for Organic & Biomolecular Chemistry. [Link]
Unknown Authors. (2025). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. ResearchGate. [Link]
Izzotti, A., & Gleason, J. L. (2024). Conformational control in 2-spirocyclopropyl piperidines. ResearchGate. [Link]
Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]
IUCr Journals. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. [Link]
European Patent Office. (2019). 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS. [Link]
Grosu, I., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2838-2851. [Link]
Semantic Scholar. (n.d.). Spiro Heterocycles Bearing Piperidine Moiety as Potential Scaffold for Antileishmanial Activity: Synthesis, Biological. [Link]
Google Patents. (2021). US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 147-160. [Link]
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. The Open Crystallography Journal, 1, 25-33. [Link]
Lindsay, B. S., et al. (2018). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. Organic Letters, 20(15), 4575-4578. [Link]
ResearchGate. (n.d.). X‐ray crystallographic structures of the spirobiindanediol derivatives.... [Link]
Al-Warhi, T., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Crystals, 13(12), 1735. [Link]
Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
Gheorghiu, M. D., & Gutierrez, C. A. (2021). ¹H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. Revue Roumaine de Chimie, 66(2), 135-148. [Link]
Ioffe, I. N., et al. (2011). ¹H and ¹³C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 335-41. [Link]
Max Planck Society. (n.d.). Application of anisotropic NMR parameters to the confirmation of molecular structure. [Link]
Navigating the Unseen: A Guide to Safely Handling 1-Ethyl-1,9-diazaspiro[5.5]undecane
For Researchers, Scientists, and Drug Development Professionals Presumptive Hazard Assessment: Understanding the Risks Due to the absence of a specific Safety Data Sheet (SDS) for 1-Ethyl-1,9-diazaspiro[5.5]undecane (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Presumptive Hazard Assessment: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for 1-Ethyl-1,9-diazaspiro[5.5]undecane (CAS No. 1782405-56-4), a presumptive hazard assessment is necessary. This assessment is based on the known hazards of its parent structure, 1,9-diazaspiro[5.5]undecane, and the general toxicological profile of aliphatic amines.
A closely related compound, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Aliphatic amines as a class are known to be irritants to the skin, eyes, and respiratory tract. Even brief exposure to amine vapors can lead to symptoms such as blurred vision, dizziness, and coughing[1][2].
Therefore, it is prudent to handle 1-Ethyl-1,9-diazaspiro[5.5]undecane as a compound that is harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant.
Table 1: Presumed Hazard Profile of 1-Ethyl-1,9-diazaspiro[5.5]undecane
Hazard Type
Presumed Effect
Rationale
Acute Oral Toxicity
Harmful if swallowed
Based on data for a related diazaspiro compound.
Skin Corrosion/Irritation
Causes skin irritation
A common hazard for aliphatic amines and indicated for a related compound[3].
Serious Eye Damage/Irritation
Causes serious eye irritation
A common hazard for aliphatic amines and indicated for a related compound[1].
Respiratory Irritation
May cause respiratory irritation
Inhalation of amine vapors can irritate the respiratory tract[1][2].
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. Personal protective equipment (PPE) should be considered the last line of defense.
Fume Hood: All handling of 1-Ethyl-1,9-diazaspiro[5.5]undecane, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This will minimize the inhalation of any potential vapors or aerosols.
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.
Eyewash Stations and Safety Showers: Accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure.
Eye and Face Protection
Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times when handling 1-Ethyl-1,9-diazaspiro[5.5]undecane.
Face Shield: In addition to safety goggles, a face shield should be worn during procedures with a higher risk of splashes or splattering, such as when transferring large volumes or working with heated solutions.
Skin and Body Protection
Gloves:
Material: Nitrile or neoprene gloves are recommended for handling aliphatic amines. Always check the glove manufacturer's compatibility chart for specific breakthrough times.
Inspection and Technique: Inspect gloves for any signs of degradation or punctures before each use. Use proper glove removal technique to avoid contaminating your skin[5].
Double Gloving: For extended operations or when handling concentrated forms of the compound, double gloving is recommended.
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory.
Apron: For larger scale work or where significant splashing is possible, a chemically resistant apron should be worn over the lab coat.
Footwear: Closed-toe shoes, preferably made of a non-porous material, are required.
Respiratory Protection
In most laboratory settings with proper engineering controls (i.e., a certified fume hood), respiratory protection may not be necessary for routine handling of small quantities. However, in the case of a spill, ventilation failure, or when weighing out large quantities of a powdered form (if applicable), respiratory protection is essential.
Respirator Type: A NIOSH-approved respirator with an organic vapor cartridge is recommended. If the compound is in a particulate form, a combination organic vapor/P100 cartridge should be used.
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations.
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE when handling 1-Ethyl-1,9-diazaspiro[5.5]undecane.
Adherence to a strict operational plan will minimize the risk of exposure and ensure reproducible, safe science.
Preparation and Weighing
Don appropriate PPE: Before entering the designated work area, put on your lab coat, safety goggles, and gloves.
Work in a fume hood: Perform all manipulations of the compound inside a certified chemical fume hood.
Weighing: If weighing a solid, use a tared weigh boat or paper. For liquids, use a tared, sealed container. Close the primary container immediately after dispensing.
Solution Preparation: Add the compound slowly to the solvent. Be aware of any potential exothermic reactions.
Reactions and Transfers
Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the release of vapors.
Avoid Splashing: Transfer liquids slowly and carefully to avoid splashing.
Heating: If heating is required, use a well-controlled heating mantle or oil bath within the fume hood. Avoid open flames.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation: All waste contaminated with 1-Ethyl-1,9-diazaspiro[5.5]undecane, including disposable gloves, weigh papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions should be collected in a separate, labeled liquid hazardous waste container. Do not pour this chemical down the drain[6].
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
By implementing these comprehensive safety measures, researchers can confidently work with 1-Ethyl-1,9-diazaspiro[5.5]undecane, fostering a culture of safety and enabling the advancement of scientific discovery.
References
International Labour Organization. (2011, August 6). Amines, Aliphatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. [Link]
ResearchGate. (2025, August 10). Toxicity of aliphatic amines: Structure-activity relationship. [Link]
CP Lab Safety. (n.d.). 9-ethyl-2,9-diazaspiro[5.5]undecane, 95% Purity, C11H22N2, 1 gram. Retrieved February 24, 2026, from [Link]
CP Lab Safety. (n.d.). Aliphatic and Aromatic Amines Compatibility. Retrieved February 24, 2026, from [Link]